1-Bromo-2-chloro-4-isopropoxybenzene

Vue d'ensemble

Description

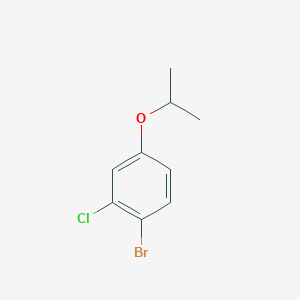

1-Bromo-2-chloro-4-isopropoxybenzene is a benzene derivative with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various scientific applications .

Mécanisme D'action

Target of Action

1-Bromo-2-chloro-4-isopropoxybenzene is a chemical compound used as an intermediate in organic syntheses . The primary targets of this compound are the molecules it interacts with during these syntheses.

Mode of Action

The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound undergoes transmetalation, a reaction where an organometallic compound transfers a ligand to another metal .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway involving this compound. It’s a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This pathway is crucial in the synthesis of various organic compounds.

Pharmacokinetics

These properties are often influenced by factors such as the compound’s molecular weight, solubility, and stability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of various organic compounds, contributing to diverse chemical reactions and products.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-isopropoxybenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of isopropoxybenzene derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-chloro-4-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride are employed for electrophilic substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Applications De Recherche Scientifique

1-Bromo-2-chloro-4-isopropoxybenzene has a wide range of applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.

Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

1-Bromo-2-chlorobenzene: A simpler derivative with only bromine and chlorine substituents.

1-Bromo-4-chlorobenzene: Another isomer with different substitution patterns.

2-Bromo-1-chloro-4-isopropoxybenzene: A closely related compound with a different arrangement of substituents.

Uniqueness: 1-Bromo-2-chloro-4-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific applications .

Activité Biologique

1-Bromo-2-chloro-4-isopropoxybenzene is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound features both bromine and chlorine substituents on a benzene ring, along with an isopropoxy group, which contributes to its unique chemical properties and possible applications in pharmaceuticals and agrochemicals.

Molecular Characteristics

- Molecular Formula : C10H10BrClO

- Molar Mass : Approximately 249.54 g/mol

- Structure : The compound consists of a benzene ring substituted with a bromine atom at the first position, a chlorine atom at the second position, and an isopropoxy group at the fourth position.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-chlorobenzene | C6H4BrCl | Simple aryl halide without alkyl substituents |

| 4-Bromo-2-chloroaniline | C6H5BrClN | Contains an amine group, enhancing biological activity |

| 4-Bromo-1-chloro-2-isopropoxybenzene | C9H10BrClO | Similar structure but different halogen positions |

| 4-Bromo-2-chloro-1-methoxybenzene | C9H10BrClO | Contains a methoxy group instead of isopropoxy |

Inhibition of SARS-CoV-2

Recent studies have highlighted the potential of this compound as an inhibitor for SARS-CoV-2, the virus responsible for COVID-19. The compound was utilized in [3 + 2] cycloaddition reactions with benzonitrile oxide, leading to the formation of isoxazolines that demonstrated significant antiviral activity.

Research Findings

- A study indicated that the synthesized isoxazolines from this compound exhibited better interactions with the main protease (Mpro) of SARS-CoV-2 compared to traditional antiviral drugs like chloroquine. The docking analysis revealed that these compounds interacted favorably with key residues in the Mpro enzyme, suggesting a promising pathway for drug development against COVID-19 .

- The efficiency of these compounds was evaluated through various computational methods, including molecular docking and electron density analysis. The findings suggested that the regioselectivity of the reactions was consistent with experimental outcomes, supporting their potential as effective inhibitors .

Mechanistic Insights

The mechanism by which this compound acts against viral targets involves:

- Formation of zwitterionic intermediates during reactions.

- Favorable kinetic and thermodynamic properties that enhance interaction with viral proteins.

These insights underline the importance of structural features in determining biological activity.

Case Study: Antiviral Activity

A specific case study focused on synthesizing derivatives of this compound to evaluate their antiviral properties against SARS-CoV-2. The study employed:

- Methods : Synthesis through cycloaddition reactions followed by biological assays.

- Results : Several derivatives showed significant inhibition rates compared to control groups.

Experimental Results Summary

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-(p-Bromophenyl)-3-phenyl-2-isoxazoline | 12.5 | Inhibition of Mpro enzyme |

| Chloroquine | 30 | Traditional antiviral mechanism |

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQWLZQIHOTRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288926 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-46-9 | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-4-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.